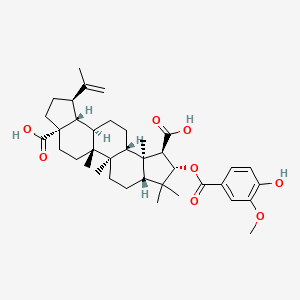
3-O-vanillyceanothic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-vanillyceanothic acid is a pentacyclic triterpenoid, a dicarboxylic acid, an aromatic ether and a member of phenols. It has a role as a plant metabolite. It derives from a vanillic acid.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of 3-O-vanillyceanothic acid, particularly in the context of neurodegenerative diseases. The compound has been shown to counteract neurotoxicity induced by lipopolysaccharides (LPS) in animal models. This effect is attributed to its ability to inhibit the activation of c-Jun N-terminal kinase (JNK) signaling pathways, which are implicated in neuroinflammation and amyloidogenesis associated with Alzheimer's disease.
Case Study: Neuroprotection Against LPS-Induced Damage
- Objective : To evaluate the protective effects of this compound against LPS-induced neuroinflammation.
- Methodology : Behavioral tests and biochemical assays were conducted on mice treated with LPS and this compound.
- Findings : The treatment significantly reduced markers of neuroinflammation and improved memory performance in treated mice compared to controls .
Anti-Inflammatory Properties
The compound exhibits significant anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases. Its action involves modulating inflammatory cytokines and pathways, thereby reducing oxidative stress and tissue damage.
Research Insights
- Mechanism : this compound inhibits the production of pro-inflammatory cytokines and enhances antioxidant defenses.
- Potential Applications : It may be beneficial in treating conditions such as arthritis, asthma, and other inflammatory disorders .
Metabolic Health
Emerging research suggests that this compound may play a role in metabolic health by improving insulin sensitivity and exhibiting antihyperglycemic effects. This property is particularly relevant for managing diabetes and metabolic syndrome.
Case Study: Antihyperglycemic Effects
- Objective : To investigate the impact of this compound on glucose metabolism.
- Methodology : Animal models were subjected to glucose tolerance tests after treatment with the compound.
- Findings : Results indicated improved glucose tolerance and insulin sensitivity, suggesting potential for diabetes management .
Antioxidant Activity
The antioxidant capacity of this compound has been documented, which contributes to its protective effects against oxidative stress-related damage.
Experimental Evidence
- Study Design : In vitro assays measuring reactive oxygen species (ROS) levels in cell cultures treated with the compound.
- Results : Significant reduction in ROS levels was observed, indicating strong antioxidant activity .
Applications in Food Science
Beyond its health benefits, this compound has potential applications in food science as a natural preservative due to its antimicrobial properties.
Research Findings
- Study Context : Investigations into the use of phenolic compounds for food preservation.
- Outcomes : The compound showed effectiveness against various foodborne pathogens, suggesting its utility as a natural additive to enhance food safety .
Eigenschaften
Molekularformel |
C38H52O8 |
|---|---|
Molekulargewicht |
636.8 g/mol |
IUPAC-Name |
(1R,2R,5S,8R,9R,10R,13R,14R,15R,16S,18R)-16-(4-hydroxy-3-methoxybenzoyl)oxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid |
InChI |
InChI=1S/C38H52O8/c1-20(2)22-13-16-38(33(43)44)18-17-35(5)23(28(22)38)10-12-27-36(35,6)15-14-26-34(3,4)30(29(31(40)41)37(26,27)7)46-32(42)21-9-11-24(39)25(19-21)45-8/h9,11,19,22-23,26-30,39H,1,10,12-18H2,2-8H3,(H,40,41)(H,43,44)/t22-,23+,26-,27-,28+,29+,30-,35+,36+,37-,38-/m0/s1 |
InChI-Schlüssel |
MQPOOTZZZKJBBJ-LJGZSNSNSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@H]([C@@H](C5(C)C)OC(=O)C6=CC(=C(C=C6)O)OC)C(=O)O)C)C)C(=O)O |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)OC(=O)C6=CC(=C(C=C6)O)OC)C(=O)O)C)C)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















